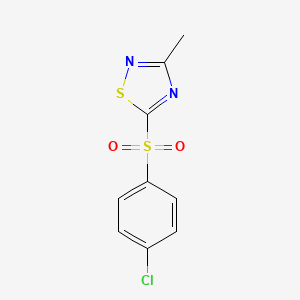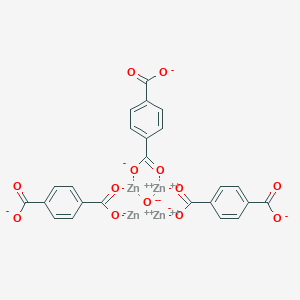
Tetrazinc;oxygen(2-);terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazinc;oxygen(2-);terephthalate is a coordination compound that involves zinc ions coordinated with terephthalate ligands and oxygen. This compound is part of the broader family of metal-organic frameworks (MOFs), which are known for their diverse applications in various fields due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrazinc;oxygen(2-);terephthalate can be synthesized through a solvothermal or hydrothermal method. The typical procedure involves dissolving zinc salts (such as zinc nitrate or zinc acetate) and terephthalic acid in a solvent like water or a mixture of water and an organic solvent. The reaction mixture is then heated in a sealed vessel at elevated temperatures (usually between 100-200°C) for several hours to days, allowing the crystals to form .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach for producing MOFs involves similar solvothermal or hydrothermal techniques. Scaling up these methods requires careful control of reaction conditions to ensure consistent quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrazinc;oxygen(2-);terephthalate can undergo various chemical reactions, including:
Oxidation and Reduction: The zinc ions in the compound can participate in redox reactions, although the terephthalate ligand itself is relatively stable under oxidative conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and pressures to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new coordination compounds with different ligands, while redox reactions can alter the oxidation state of the zinc ions .
Wissenschaftliche Forschungsanwendungen
Tetrazinc;oxygen(2-);terephthalate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other MOFs and coordination compounds.
Medicine: Investigated for use in imaging and diagnostic applications.
Industry: Utilized in gas storage, separation, and catalysis due to its high surface area and porosity.
Wirkmechanismus
The mechanism by which tetrazinc;oxygen(2-);terephthalate exerts its effects is primarily through its ability to form stable coordination complexes. The zinc ions act as coordination centers, while the terephthalate ligands provide structural stability and functionality. This allows the compound to interact with various molecular targets and pathways, depending on its specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc Terephthalate: A simpler coordination compound with similar structural properties.
Copper Terephthalate: Another MOF with copper ions instead of zinc, offering different redox properties.
Iron Terephthalate:
Uniqueness
Tetrazinc;oxygen(2-);terephthalate is unique due to its specific coordination environment and the presence of multiple zinc ions, which can enhance its stability and functionality in various applications. Its ability to form stable frameworks with high surface areas makes it particularly valuable in industrial and research settings .
Eigenschaften
CAS-Nummer |
255367-66-9 |
|---|---|
Molekularformel |
C24H12O13Zn4 |
Molekulargewicht |
769.9 g/mol |
IUPAC-Name |
tetrazinc;oxygen(2-);terephthalate |
InChI |
InChI=1S/3C8H6O4.O.4Zn/c3*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;/h3*1-4H,(H,9,10)(H,11,12);;;;;/q;;;-2;4*+2/p-6 |
InChI-Schlüssel |
SCFFCUFNAPBOJV-UHFFFAOYSA-H |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



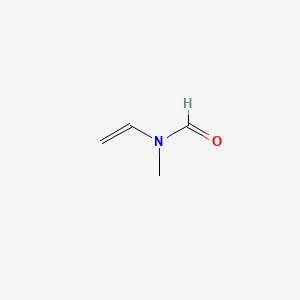
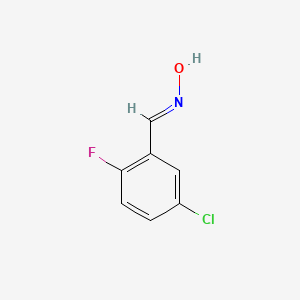




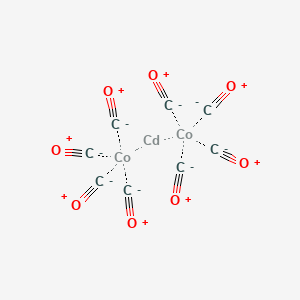
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)



